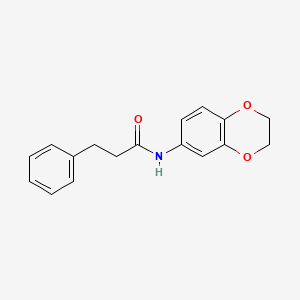![molecular formula C16H14N4O2 B5889039 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for various physiological processes such as tissue remodeling, wound healing, and angiogenesis. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and cardiovascular diseases.
作用机制
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide inhibits the activity of MMPs by chelating the zinc ion at the active site of the enzyme, which is essential for the catalytic activity of MMPs. By blocking MMP activity, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide prevents the degradation of ECM proteins, which leads to the inhibition of tumor invasion, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to have several biochemical and physiological effects. In animal models of cancer, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to reduce tumor growth and metastasis by inhibiting MMP activity. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has also been shown to reduce inflammation and tissue destruction in animal models of rheumatoid arthritis and atherosclerosis. Moreover, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has several advantages and limitations for lab experiments. One of the main advantages of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide is its high selectivity for MMPs, which reduces the risk of off-target effects. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide is also relatively easy to synthesize and has good stability in solution. However, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Moreover, the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide in animal models of disease may not accurately reflect its efficacy and safety in humans.
未来方向
There are several future directions for the research on N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide. One potential direction is the development of more potent and selective MMP inhibitors based on the structure of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide. Another direction is the investigation of the combination of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide with other anticancer agents to enhance its efficacy and reduce toxicity. Moreover, the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide in clinical trials for the treatment of cancer and inflammatory diseases should be further explored to determine its safety and efficacy in humans.
合成方法
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with 2-amino-3-hydroxybenzoic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form the corresponding benzoxazole intermediate. The intermediate is then treated with hydroxylamine hydrochloride and triethylamine to yield N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide.
科学研究应用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been widely studied for its potential applications in cancer therapy. MMPs are overexpressed in various types of cancer, and their activity is associated with tumor invasion, metastasis, and angiogenesis. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been shown to inhibit the activity of MMPs and reduce tumor growth and metastasis in animal models of cancer. Moreover, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis, where MMPs play a critical role in tissue destruction and inflammation.
属性
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-6-8-11(9-7-10)14(21)19-15(17)20-16-18-12-4-2-3-5-13(12)22-16/h2-9H,1H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOGQTDVPNDKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1H-benzimidazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5888957.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5888968.png)



![4-[3-(4-chlorophenoxy)benzyl]thiomorpholine](/img/structure/B5888993.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)


![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)